![molecular formula C17H17N5O2 B5736564 N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5736564.png)
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTA is a synthetic compound that belongs to the class of acetamides and is structurally similar to other compounds such as clofibrate and fenofibrate. In
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is not fully understood, but it is believed to act through the activation of PPARs. PPARs are nuclear receptors that play a crucial role in regulating various metabolic processes such as glucose and lipid metabolism. This compound has been shown to selectively activate PPARα and PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines, which play a crucial role in the development of metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase fatty acid oxidation and glucose uptake, which leads to a reduction in blood glucose and lipid levels. This compound has also been shown to improve insulin sensitivity and reduce inflammation, which are crucial factors in the development of metabolic disorders. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its ability to selectively activate PPARα and PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This compound also has a relatively low toxicity profile, making it a suitable candidate for preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide. One of the significant future directions is the investigation of this compound's potential application in the treatment of metabolic disorders such as diabetes and obesity. This compound's ability to activate PPARs makes it a promising candidate for the development of new therapies for these disorders. Another future direction is the investigation of this compound's potential application in the treatment of cancer. This compound's ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new anticancer therapies. Additionally, the development of new formulations of this compound that improve its solubility in aqueous solutions could lead to more effective in vivo studies.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in various scientific research applications, including cancer research and the treatment of metabolic disorders. This compound selectively activates PPARα and PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成方法
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylamine with 4-(1H-tetrazol-1-yl)phenol in the presence of acetic anhydride and triethylamine. The resulting product can be purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential application in the treatment of metabolic disorders such as diabetes and obesity. This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-3-4-14(9-13(12)2)19-17(23)10-24-16-7-5-15(6-8-16)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDDJHDJUNTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
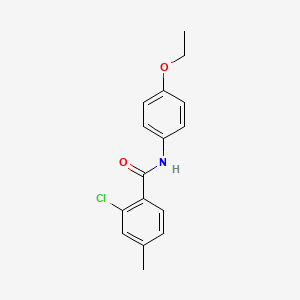
![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)
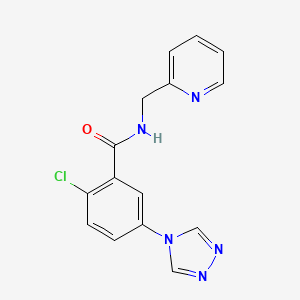
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5736515.png)
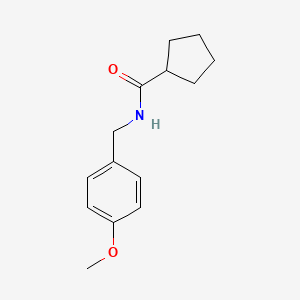
![3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5736528.png)
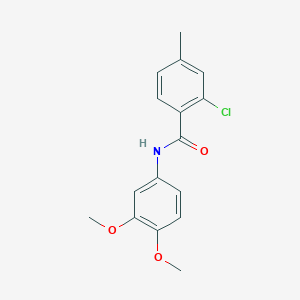
![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)

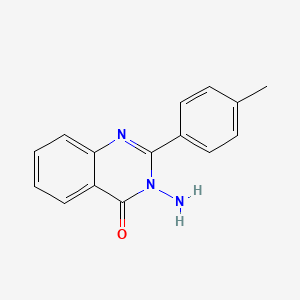

![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
![methyl 4-[2-(4-amino-4H-1,2,4-triazol-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5736590.png)
